molecular formula C13H18N2O3 B2597696 Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate CAS No. 2089657-81-6

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate

Cat. No.: B2597696
CAS No.: 2089657-81-6
M. Wt: 250.298
InChI Key: MEUNTSRAEIFZBY-OQLLNIDSSA-N
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Description

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate is an organic compound with the molecular formula C13H18N2O3 and a molecular weight of 250.298.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate typically involves the reaction of tert-butyl phenylcarbamate with an appropriate oxime derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as ethanol or methanol. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with target molecules, influencing their activity and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-(1-nitrosoethyl) phenylcarbamate
  • Tert-butyl 2-(1-aminoethyl) phenylcarbamate
  • Tert-butyl 2-(1-thioethyl) phenylcarbamate

Uniqueness

Tert-butyl 2-(1-(hydroxyimino)ethyl) phenylcarbamate is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

tert-butyl N-[2-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3/c1-9(15-17)10-7-5-6-8-11(10)14-12(16)18-13(2,3)4/h5-8,17H,1-4H3,(H,14,16)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUNTSRAEIFZBY-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=CC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=CC=C1NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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